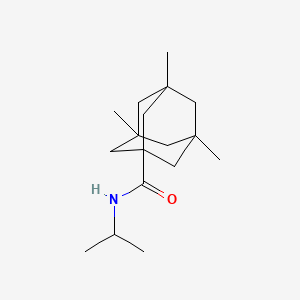
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, also known as MDAA or Methylenedioxyamphetamine-N,N-dibenzyl-ethane-diamide, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1970s as a potential antidepressant and has since been studied for its potential in treating various neurological and psychiatric disorders.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. It also acts as a reuptake inhibitor for these neurotransmitters, further increasing their availability. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its ability to selectively release and inhibit the reuptake of specific neurotransmitters, allowing for the study of their individual effects. However, its potential for abuse and neurotoxicity may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, including its potential as a treatment for depression, anxiety, and addiction, as well as its potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for abuse and addiction. Additionally, the development of safer and more effective analogs of this compound may lead to new treatments for a range of neurological and psychiatric disorders.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized by several methods, including the reaction of 3,4-methylenedioxyphenylacetone with N,N-dibenzyl-ethanediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods include the use of palladium-catalyzed coupling reactions and the reaction of 3,4-methylenedioxyphenylacetone with N-benzyl-ethanediamine followed by N-methylation.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been studied for its potential in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been studied for its potential as a neuroprotective agent and for its effects on learning and memory. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-2-4-13(5-3-12)9-19-17(21)18(22)20-10-14-6-7-15-16(8-14)24-11-23-15/h2-8H,9-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKOEHMDKQJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)
![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)
![N,N-diethyl-2-[2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine hydrochloride](/img/structure/B4895250.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4895275.png)